6-(4-Aminoanilino)-2,4-pyrimidinediol
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Overview
Description
6-(4-Aminoanilino)-2,4-pyrimidinediol is a heterocyclic compound that features a pyrimidine ring substituted with an aniline group at the 6-position and hydroxyl groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminoanilino)-2,4-pyrimidinediol typically involves the condensation of 4-aminobenzene-1,3-diol with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Aminoanilino)-2,4-pyrimidinediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-(4-Aminoanilino)-2,4-pyrimidinediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(4-Aminoanilino)-2,4-pyrimidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrimidine: Lacks the hydroxyl groups present in 6-(4-Aminoanilino)-2,4-pyrimidinediol.
2,4-Dihydroxypyrimidine: Lacks the aniline group.
6-Anilinopyrimidine: Lacks the hydroxyl groups at the 2- and 4-positions.
Uniqueness
This compound is unique due to the presence of both an aniline group and hydroxyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
72255-59-5 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
6-(4-aminoanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2/c11-6-1-3-7(4-2-6)12-8-5-9(15)14-10(16)13-8/h1-5H,11H2,(H3,12,13,14,15,16) |
InChI Key |
BNPLPIINVNQKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
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